3-(2-methoxyphenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Description
3-(2-methoxyphenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C19H21N3O3S2 and its molecular weight is 403.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antitumor Activity
The chemical compound is related to a family of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives with different functional groups, which have been synthesized and evaluated for their antitumor activities. These compounds have demonstrated potent anticancer activity on several human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116), comparable to the activity of doxorubicin. Such findings suggest the compound's potential application in cancer research and therapy (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).
Antimicrobial Activities
Derivatives related to the compound have also been studied for their antimicrobial activities. Research into thiazoles and their fused derivatives, for example, has explored their potential as antimicrobial agents against various bacterial and fungal pathogens. These studies highlight the compound's relevance in developing new antimicrobial agents to combat resistant pathogens (Wagnat W. Wardkhan et al., 2008).
Synthesis of Novel Derivatives
Another aspect of research involves the synthesis of novel oxo pyrimido pyrimidine derivatives, showcasing the versatility of this compound in generating new molecules with potential pharmacological and biological activities. This area of research contributes to the expansion of the chemical space for drug discovery and development (Madhav S. Jadhav et al., 2022).
Properties
IUPAC Name |
3-(2-methoxyphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-25-15-7-3-2-6-14(15)22-18(24)17-13(8-11-26-17)20-19(22)27-12-16(23)21-9-4-5-10-21/h2-3,6-7H,4-5,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGENEKCBOCEPET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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